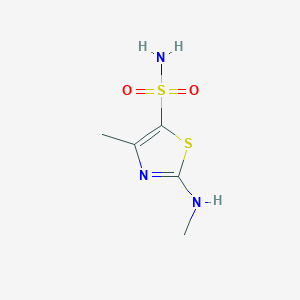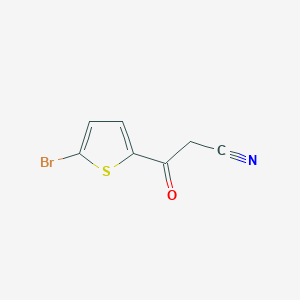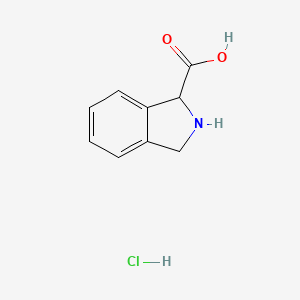
2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride
Vue d'ensemble
Description
“2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H10ClNO2 . It is a derivative of 2,3-dihydro-1H-isoindole-1-carboxylic acid .
Synthesis Analysis
The synthesis of isoindoline carbamates, which are related to 2,3-dihydro-1H-isoindole-1-carboxylic acid, has been achieved through enzyme-mediated dynamic kinetic resolution processes . This process does not require a metal or acid-base catalyst for substrate racemization .Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride” can be represented by the canonical SMILES stringC1C2=CC=CC=C2C(N1)C(=O)O.Cl . The InChI representation is InChI=1S/C9H9NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h1-4,8,10H,5H2,(H,11,12);1H . Physical And Chemical Properties Analysis
The molecular weight of “2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride” is 199.63 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The exact mass is 199.0400063 g/mol .Applications De Recherche Scientifique
Environmental Research and Public Health
Studies on environmental exposure to various compounds, including plasticizers like 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), indicate the growing importance of monitoring and assessing chemical exposure levels in humans. Silva et al. (2013) explored the environmental exposure to DINCH in U.S. adults, highlighting the use of urinary concentrations of oxidative metabolites as biomarkers for exposure assessment. This research underscores the relevance of developing sensitive and specific analytical methods for detecting and quantifying chemical exposures in environmental health studies (Silva et al., 2013).
Healthcare and Disease Biomarkers
In the healthcare sector, the detection of specific metabolites such as 2-hydroxyglutarate (2HG) in patients with IDH-mutated glioma by magnetic resonance spectroscopy (MRS) provides a non-invasive method for disease monitoring and prognosis. Choi et al. (2011) demonstrated the clinical utility of MRS in identifying 2HG as a biomarker in glioma patients, offering insights into non-invasive diagnostics and disease progression monitoring (Choi et al., 2011).
Biochemical Marker Analysis
Research by Jia et al. (2019) on metabolomics-based biomarker analysis for evaluating toxicokinetics in rats and humans showcases the application of high-resolution mass spectrometry in identifying and quantifying specific metabolites. This approach is crucial for understanding the metabolic pathways and toxicokinetic profiles of various compounds, including potential metabolites of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride (Jia et al., 2019).
Propriétés
IUPAC Name |
2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h1-4,8,10H,5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMLOVZNYPOQII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538862 | |
| Record name | 2,3-Dihydro-1H-isoindole-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride | |
CAS RN |
96016-96-5 | |
| Record name | 2,3-Dihydro-1H-isoindole-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



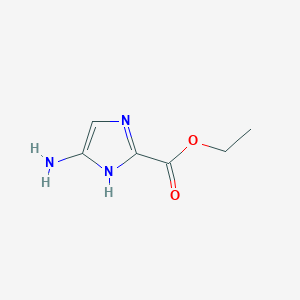


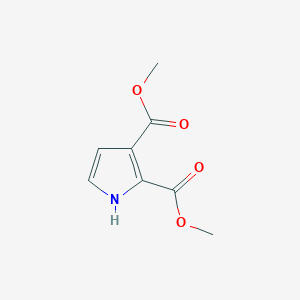
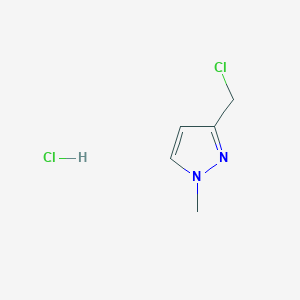
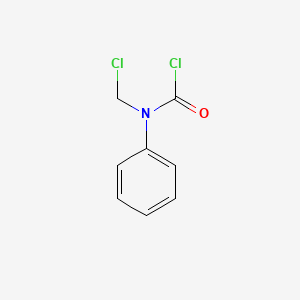
![5-tert-butyl 1-ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)pyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1600793.png)

